molecular formula C21H25NO6 B2866135 4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one CAS No. 1240932-02-8

4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one

Cat. No. B2866135
CAS RN: 1240932-02-8
M. Wt: 387.432
InChI Key: ZSSVKVDGDCABAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one, also known as DPA-714, is a small molecule drug that has gained attention in the scientific community for its potential use in imaging and therapy of neuroinflammation. This compound belongs to the class of azetidinone derivatives and has been synthesized using various methods.

Mechanism of Action

4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one binds to the TSPO, which is located on the outer mitochondrial membrane of activated microglia and astrocytes. This binding leads to the activation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation. 4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and promotes the production of anti-inflammatory cytokines, such as IL-10.
Biochemical and Physiological Effects:
4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one has been shown to have various biochemical and physiological effects in preclinical studies. It has been reported to reduce neuroinflammation, oxidative stress, and neuronal damage in animal models of neurodegenerative diseases. 4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one also improves cognitive function and motor performance in these models. In addition, 4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one has been shown to have anti-tumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one in lab experiments is its specificity for the TSPO, which allows for the imaging and targeting of activated microglia and astrocytes in neuroinflammation. 4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one also has good pharmacokinetic properties, which allows for its effective delivery to the brain. However, one of the limitations of using 4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one is its potential toxicity at high doses, which needs to be carefully monitored in preclinical and clinical studies.

Future Directions

There are several future directions for the use of 4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one in scientific research. One of the main areas of focus is the development of new imaging agents that can target specific subtypes of TSPO and provide more accurate imaging of neuroinflammation. Another area of interest is the use of 4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one as a therapeutic agent for neurodegenerative diseases and cancer. Preclinical and clinical studies are needed to further evaluate the safety and efficacy of 4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one in these applications.

Synthesis Methods

The synthesis of 4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one has been reported in several research articles. One of the most commonly used methods involves the reaction of 3,4-dimethoxyphenylacetic acid with 2-methoxyethylamine to form an intermediate, which is then reacted with 3-methoxyphenol and phosgene to yield 4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one. The purity and yield of the compound can be improved by optimizing the reaction conditions.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one has been extensively studied for its potential use in imaging and therapy of neuroinflammation. Neuroinflammation is a common feature of many neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. 4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one binds to the translocator protein (TSPO) that is upregulated in activated microglia and astrocytes, which are the main cells involved in neuroinflammation. This binding allows for the imaging of neuroinflammation using positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6/c1-24-11-10-22-19(14-8-9-17(26-3)18(12-14)27-4)20(21(22)23)28-16-7-5-6-15(13-16)25-2/h5-9,12-13,19-20H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSVKVDGDCABAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(C(C1=O)OC2=CC=CC(=C2)OC)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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